molecular formula C14H26 B14064115 1,4'-Dimethyl-1,1'-bi(cyclohexane)

1,4'-Dimethyl-1,1'-bi(cyclohexane)

Cat. No.: B14064115
M. Wt: 194.36 g/mol
InChI Key: DGKOXQUILQWYSR-UHFFFAOYSA-N
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Description

1,4’-Dimethyl-1,1’-bi(cyclohexane) is an organic compound with the molecular formula C14H26 It is a derivative of cyclohexane, where two cyclohexane rings are connected via a single carbon-carbon bond, and each ring has a methyl group attached at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4’-Dimethyl-1,1’-bi(cyclohexane) can be synthesized through several methods. One common approach involves the catalytic hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate using a CuMgAl catalyst under mild conditions. This method achieves high conversion rates and selectivity for the desired product .

Industrial Production Methods

Industrial production of 1,4’-Dimethyl-1,1’-bi(cyclohexane) typically involves the hydrogenation of precursors like dimethyl 1,4-cyclohexane dicarboxylate in high-pressure reactors. The use of efficient catalysts, such as CuMgAl, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4’-Dimethyl-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) is often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: More saturated cyclohexane derivatives.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

1,4’-Dimethyl-1,1’-bi(cyclohexane) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4’-Dimethyl-1,1’-bi(cyclohexane) depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

1,4’-Dimethyl-1,1’-bi(cyclohexane) can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

1-methyl-1-(4-methylcyclohexyl)cyclohexane

InChI

InChI=1S/C14H26/c1-12-6-8-13(9-7-12)14(2)10-4-3-5-11-14/h12-13H,3-11H2,1-2H3

InChI Key

DGKOXQUILQWYSR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2(CCCCC2)C

Origin of Product

United States

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